molecular formula C14H25ClN2O4 B14474497 Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride CAS No. 72017-34-6

Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride

Cat. No.: B14474497
CAS No.: 72017-34-6
M. Wt: 320.81 g/mol
InChI Key: BZEXNRUZLACPGP-JEVWNTBDSA-N
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Description

Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride is a complex organic compound known for its unique spirocyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by a series of alkylation and heterocyclization steps . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the formation of the desired spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of enzymes such as FAAH, which plays a role in the metabolism of fatty acid amides. By inhibiting FAAH, the compound can modulate the levels of endocannabinoids and other bioactive lipids, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethylaminoethyl 6-methyl-2-oxo-1-oxa-3-azaspiro(4.5)decane-3-carboxylate hydrochloride stands out due to its specific spirocyclic structure, which imparts rigidity and three-dimensional complexity. This structural uniqueness makes it a valuable scaffold for drug development and other scientific research applications .

Properties

CAS No.

72017-34-6

Molecular Formula

C14H25ClN2O4

Molecular Weight

320.81 g/mol

IUPAC Name

2-(dimethylamino)ethyl (6R)-6-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decane-3-carboxylate;hydrochloride

InChI

InChI=1S/C14H24N2O4.ClH/c1-11-6-4-5-7-14(11)10-16(13(18)20-14)12(17)19-9-8-15(2)3;/h11H,4-10H2,1-3H3;1H/t11-,14?;/m1./s1

InChI Key

BZEXNRUZLACPGP-JEVWNTBDSA-N

Isomeric SMILES

C[C@@H]1CCCCC12CN(C(=O)O2)C(=O)OCCN(C)C.Cl

Canonical SMILES

CC1CCCCC12CN(C(=O)O2)C(=O)OCCN(C)C.Cl

Origin of Product

United States

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